molecular formula C9H6Cl3N3 B1334254 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine CAS No. 502133-06-4

3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1334254
CAS No.: 502133-06-4
M. Wt: 262.5 g/mol
InChI Key: ZDCXCBMORHFCCT-UHFFFAOYSA-N
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Description

3-(2,3,4-Trichlorophenyl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole ring and a trichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the trichlorophenyl group imparts unique chemical properties to the molecule, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with 1,3-diketones under reflux conditions can yield the pyrazole ring.

    Introduction of the Trichlorophenyl Group: The trichlorophenyl group can be introduced through a coupling reaction. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of the trichlorophenyl group with a halogenated pyrazole compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the pyrazole ring and the subsequent coupling with the trichlorophenyl group. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trichlorophenyl group can undergo substitution reactions, where one or more chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. Reactions are often conducted in anhydrous solvents.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidation can yield products such as trichlorophenyl-pyrazole oxides.

    Reduction: Reduction can produce amine derivatives with altered electronic properties.

    Substitution: Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

3-(2,3,4-Trichlorophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2,3,4-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,4,4’-Hexachlorobiphenyl: This compound also contains multiple chlorine atoms and a biphenyl structure, making it similar in terms of halogenation and aromaticity.

    1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring structure but differs in the substituents attached to the ring.

Uniqueness

3-(2,3,4-Trichlorophenyl)-1H-pyrazol-5-amine is unique due to the specific arrangement of the trichlorophenyl group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2,3,4-trichlorophenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N3/c10-5-2-1-4(8(11)9(5)12)6-3-7(13)15-14-6/h1-3H,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCXCBMORHFCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=NN2)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257732
Record name 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502133-06-4
Record name 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502133-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,3,4-Trichlorophenyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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